molecular formula C8H11BrF2N2O B2681097 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856048-16-2

4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2681097
CAS No.: 1856048-16-2
M. Wt: 269.09
InChI Key: DBPAJUPBSWXFRH-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes bromine, difluoromethyl, and isopropoxymethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrazole precursor followed by the introduction of difluoromethyl and isopropoxymethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove or modify functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Another compound with a similar structure but different functional groups.

    4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene: Shares the isopropoxymethyl group but has a different core structure.

Uniqueness

4-Bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2O/c1-5(2)14-4-7-6(9)3-12-13(7)8(10)11/h3,5,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPAJUPBSWXFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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